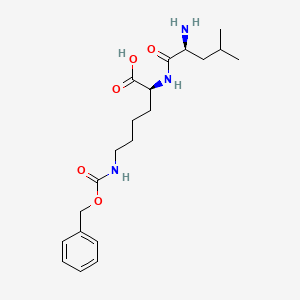![molecular formula C18H14F2N2OS B2534839 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 476277-30-2](/img/structure/B2534839.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Benzothiazoles in Drug Development
- Therapeutic Potential of Benzothiazoles : Benzothiazoles have been identified as versatile heterocyclic compounds with a broad spectrum of antimicrobial and anticancer activities. The simplicity of the benzothiazole structure and its capability of serving as a ligand to various biomolecules have attracted significant interest. This includes 2-arylbenzothiazoles being potential antitumor agents and some compounds already in clinical use for treating diseases (Kamal et al., 2015).
Chemical Synthesis and Applications
- Synthesis of Fused Heterocycles : The synthetic potential of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles, which share structural motifs with the compound , enables their use in creating a variety of heterocyclic compounds. This includes the synthesis of 1-benzofurans, indoles, and more complex derivatives, demonstrating the importance of such structures in developing new chemical entities for various applications (Petrov & Androsov, 2013).
Antioxidant and Anti-inflammatory Properties
- Antioxidant Capacity Assays : Studies on antioxidant capacity, such as those involving the ABTS radical cation-based assays, are critical in evaluating the antioxidant properties of compounds. These assays, used alongside compounds with benzothiazole elements, can reveal the antioxidant potential and reaction pathways, providing insights into the compound's possible applications in mitigating oxidative stress (Ilyasov et al., 2020).
Optoelectronic Materials
- Quinazolines and Pyrimidines for Optoelectronic Materials : The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, similar in structural complexity to N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide, is valuable for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes, including white OLEDs and red phosphorescent OLEDs (Lipunova et al., 2018).
Wirkmechanismus
Target of Action
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide, also known as N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide, is a potent neurotoxicant . Its primary targets are the alpha-adrenergic receptors and the octopamine receptors of the central nervous system .
Mode of Action
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide interacts with its targets through alpha-adrenergic agonist activity and interaction with the octopamine receptors of the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis . This leads to overexcitation and consequently paralysis and death in insects .
Biochemical Pathways
The biochemical pathways affected by N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide are those related to the alpha-adrenergic and octopamine receptors, monoamine oxidases, and prostaglandin synthesis . The downstream effects of these pathways include overexcitation, paralysis, and death in insects .
Pharmacokinetics
It is known that the compound is volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide’s action include overexcitation, paralysis, and death in insects . This is due to its interaction with the alpha-adrenergic and octopamine receptors, and its inhibition of monoamine oxidases and prostaglandin synthesis .
Action Environment
The action, efficacy, and stability of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2,6-difluorobenzamide can be influenced by environmental factors. For instance, its volatility and water insolubility may affect its distribution in the environment . Furthermore, its chemical properties suggest a low potential for leaching to groundwater, indicating that it may remain in the soil where it is applied .
Eigenschaften
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c1-10-6-7-12(11(2)8-10)15-9-24-18(21-15)22-17(23)16-13(19)4-3-5-14(16)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPKTXDOLNYCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)



![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)
![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)
![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2534768.png)





![4-[1-(3-Methylpyridin-4-yl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2534779.png)